(S)-2-Morpholineacetic acid

Beschreibung

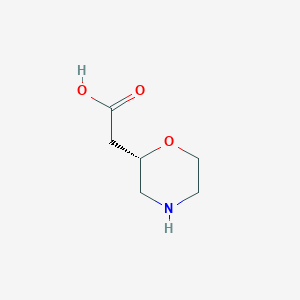

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-[(2S)-morpholin-2-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3/c8-6(9)3-5-4-7-1-2-10-5/h5,7H,1-4H2,(H,8,9)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWCXRVFSIAWFMA-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CO[C@H](CN1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40424923 | |

| Record name | (S)-2-Morpholineacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40424923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1257854-99-1 | |

| Record name | (S)-2-Morpholineacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40424923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Chemical Synthesis of S 2 Morpholineacetic Acid

Established Stereoselective Synthetic Routes

The chiral pool comprises abundant and inexpensive enantiopure compounds provided by nature, such as amino acids, sugars, and terpenes. wikipedia.org A key advantage of this approach is that the inherent chirality of the starting material is transferred to the target molecule, often simplifying the synthetic sequence. wikipedia.orgbccollegeasansol.ac.in This strategy is particularly effective when the desired product shares structural features with a readily available natural product. wikipedia.org

Chiral α-amino acids are highly versatile starting materials for the synthesis of complex molecules due to their ready availability and inherent stereochemistry. mdpi.combaranlab.org Naturally occurring amino acids like L-Serine, which possesses the (S)-configuration, can serve as a precursor for (S)-2-Morpholineacetic acid. The synthesis involves a series of functional group interconversions to build the morpholine (B109124) ring while preserving the original stereocenter.

A general strategy could involve the N-alkylation of the amino acid ester with a suitable two-carbon synthon bearing a leaving group and a protected hydroxyl group (e.g., 2-bromoethanol (B42945) derivative). This is followed by deprotection and subsequent intramolecular cyclization (etherification) to form the morpholine ring. The ester group of the amino acid is then carried through the synthesis and can be hydrolyzed in the final step to yield the target carboxylic acid. The stereochemistry of the final product is directly derived from the starting L-amino acid. bccollegeasansol.ac.in

An alternative chiral pool strategy involves the formation of a cyclic intermediate, a morpholine-2,5-dione (B184730) (MD). nih.gov These compounds, also known as cyclodidepsipeptides, are analogues of piperazine-2,5-diones. researchgate.net The synthesis of MDs typically starts with an α-amino acid and an α-hydroxy or α-halo acid. researchgate.net For instance, an (S)-amino acid can be N-acylated with chloroacetyl chloride. nih.govutwente.nl The resulting N-(chloroacetyl)-(S)-amino acid is then cyclized, often by heating its sodium salt, to form the corresponding (S)-morpholine-2,5-dione. utwente.nl

These MDs are stable intermediates that can be isolated and purified. nih.govnih.gov To arrive at this compound from this intermediate, a selective reduction of the C5-carbonyl group (the amide carbonyl) is required, leaving the C2-carbonyl (the ester carbonyl) intact. This can be followed by hydrolysis of the resulting lactone to furnish the final product, retaining the stereochemistry from the initial amino acid.

| Starting Material | Key Intermediate | Key Transformation |

| (S)-Amino Acid | N-(chloroacetyl)-(S)-amino acid | Intramolecular cyclization |

| N-(chloroacetyl)-(S)-amino acid | (S)-Morpholine-2,5-dione | Selective reduction & Hydrolysis |

Asymmetric catalysis is a powerful method for creating chiral molecules from achiral or racemic precursors. wikipedia.org This approach relies on a small amount of a chiral catalyst to transfer stereochemical information to a large amount of substrate, making it highly efficient and atom-economical. wikipedia.orgnih.gov

Transition-metal-catalyzed asymmetric hydrogenation is one of the most effective methods for producing enantiopure compounds. nih.gov This technique has been successfully applied to the synthesis of 2-substituted chiral morpholines. The strategy involves the hydrogenation of a prochiral dehydromorpholine precursor using a chiral transition-metal complex. nih.govrsc.org

Specifically, the asymmetric hydrogenation of 2-substituted dehydromorpholines has been achieved with excellent results using a rhodium complex bearing a large-bite-angle bisphosphine ligand, such as (R,R,R)-SKP. nih.gov This method consistently produces a variety of 2-substituted chiral morpholines in high yields and with outstanding enantioselectivities, often up to 99% enantiomeric excess (ee). nih.govrsc.org The resulting hydrogenated product, a 2-substituted morpholine, can then be further functionalized to yield the desired acid.

| Substrate Precursor | Catalyst | Solvent | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| N-Cbz-2-methyl-dehydromorpholine | [Rh(cod)2]SbF6 / (R,R,R)-SKP | DCM | >99 | 98 |

| N-Cbz-2-ethyl-dehydromorpholine | [Rh(cod)2]SbF6 / (R,R,R)-SKP | DCM | >99 | 99 |

| N-Cbz-2-propyl-dehydromorpholine | [Rh(cod)2]SbF6 / (R,R,R)-SKP | DCM | >99 | 99 |

| N-Cbz-2-phenyl-dehydromorpholine | [Rh(cod)2]SbF6 / (R,R,R)-SKP | DCM | >99 | 99 |

The enantioselective alkylation of carbonyl compounds is a versatile method for constructing stereogenic centers. buchler-gmbh.com A potential strategy for synthesizing this compound is the enantioselective alkylation of an N-protected morpholine derivative. This would involve the deprotonation of the C2 position of the morpholine ring to form a nucleophilic enolate or a related species.

This nucleophile would then react with an electrophile, such as a haloacetate ester (e.g., tert-butyl bromoacetate). The key to stereocontrol is the use of a chiral agent, which could be a chiral lithium amide base or a chiral phase-transfer catalyst in the presence of an achiral base. buchler-gmbh.comnih.gov For example, the asymmetric α-alkylation of glycine (B1666218) Schiff bases using chiral Cinchona alkaloid-derived phase-transfer catalysts can produce unnatural α-amino acids in high yields and enantioselectivities. buchler-gmbh.com A similar principle could be applied to a morpholine substrate to install the acetic acid side chain enantioselectively. The choice of the N-protecting group on the morpholine ring and the specific chiral catalyst would be critical for achieving high stereoselectivity. frontiersin.org

Asymmetric Catalysis Strategies

Organocatalytic Approaches for C2-Functionalized Morpholines

Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of C2-functionalized morpholines. nih.govnih.gov This approach avoids the use of metal catalysts and often proceeds under mild reaction conditions. umn.edu A notable strategy involves a three-step, one-pot procedure for the synthesis of N-benzyl protected morpholines with chiral alkyl groups at the C2 position. nih.gov This methodology facilitates the rapid preparation of these functionalized morpholines with good to excellent enantiomeric excess (55-98% ee). nih.gov

Ring-Opening/Closing Reactions

Ring-opening and subsequent ring-closing reactions represent another important strategy for the synthesis of morpholine derivatives. These methods often involve the use of strained ring systems like aziridines and azetidines.

A highly regio- and stereoselective method for synthesizing nonracemic morpholines involves the S(N)2-type ring opening of activated aziridines and azetidines with haloalcohols. nih.govacs.org This reaction is typically promoted by a Lewis acid and is followed by a base-mediated intramolecular cyclization of the resulting haloalkoxy amine intermediate. nih.govacs.orgresearchgate.net This strategy has proven effective for producing a variety of substituted morpholines in high yield and enantioselectivity. nih.govresearchgate.net

The reaction can be initiated with an N-tosylaziridine and a haloalcohol in the presence of a catalyst. semanticscholar.org For instance, the reaction of 2-phenyl-N-tosylaziridine with 2-chloroethanol (B45725) can be initiated by an ammonium (B1175870) persulfate salt, proceeding via a radical cation intermediate to form the ring-opened chloroethoxyamine product. semanticscholar.orgbeilstein-journals.org Subsequent intramolecular cyclization in the presence of a base like potassium hydroxide (B78521) affords the morpholine product. semanticscholar.org This metal-free approach offers a simple and inexpensive route to 2-substituted and 2,3-disubstituted morpholines. semanticscholar.orgbeilstein-journals.org

A gold(I)-catalyzed tandem reaction has also been developed, involving the nucleophilic ring-opening of an aziridine (B145994) with a propargyl alcohol, followed by a 6-exo-dig cyclization and double bond isomerization to construct morpholine derivatives. rsc.org

Direct Conversion Methodologies for Carboxylic Acids

Direct conversion of carboxylic acids or their derivatives offers a more streamlined approach to synthesizing target molecules. In the context of this compound, this would involve methods that directly functionalize a suitable precursor. While specific examples for the direct synthesis of this compound are not extensively detailed in the provided context, general methods for the direct conversion of carboxylic acids are relevant. For instance, photoredox-catalyzed decarboxylative addition of carboxylic acids to 3-oxetanone (B52913) has been developed to synthesize 3-oxetanols, which are considered bioisosteres of carboxylic acids. researchgate.net Such principles could potentially be adapted for the synthesis of morpholine acetic acid derivatives.

Optimization of Reaction Conditions for Enantiomeric Purity and Yield

Achieving high enantiomeric purity and yield is crucial in the synthesis of chiral molecules like this compound. nih.gov The optimization of reaction parameters such as temperature, solvent, catalyst loading, and ligand selection plays a pivotal role. chimia.chchemrxiv.org

Influence of Temperature and Solvent Polarity

Temperature and solvent polarity are critical factors that can significantly influence the outcome of a stereoselective reaction. icjs.us Lowering the reaction temperature generally leads to higher enantioselectivity by amplifying the energetic difference between the diastereomeric transition states. icjs.us However, there are instances where higher temperatures can surprisingly enhance enantioselectivity or even reverse the stereochemical outcome. icjs.us

The choice of solvent can also dramatically affect the enantiomeric excess. researchgate.net Solvents can influence the solubility of reactants and catalysts, as well as the stability of intermediates and transition states. researchgate.net For example, in the resolution of racemic mixtures, the solvent can impact the eutectic composition and the solubility ratio of diastereomeric salts, thereby affecting the efficiency of the separation. researchgate.net In some chromatographic separations, temperature changes can even lead to a reversal of the enantiomer elution order. mdpi.com

Catalyst Loading and Ligand Selection

In catalyzed reactions, the amount of catalyst used (catalyst loading) and the nature of the chiral ligand are key to maximizing both yield and enantioselectivity. In a rhodium-catalyzed asymmetric hydrogenation for the synthesis of enantioenriched morpholines, a catalyst loading of 1 mol% was initially used. thieme-connect.com For a gram-scale reaction, the catalyst loading could be reduced to 0.2 mol%, although this required a longer reaction time and a higher temperature, resulting in a slight decrease in enantioselectivity. thieme-connect.com

The selection of the appropriate chiral ligand is paramount in asymmetric catalysis. The ligand's structure dictates the three-dimensional environment around the catalytic center, which in turn controls the stereochemical outcome of the reaction. In the aforementioned rhodium-catalyzed hydrogenation, a SKP ligand with a wide bite angle was found to be effective in promoting the enantioselective hydrogenation of 2-substituted dehydromorpholines. thieme-connect.com Similarly, in organocatalytic approaches, the choice of the organocatalyst itself, which acts as the chiral scaffold, is crucial for inducing high enantioselectivity. nih.govnih.gov

Interactive Data Table: Factors Affecting Enantioselectivity and Yield

| Parameter | General Effect on Enantioselectivity | General Effect on Yield | Notes |

| Temperature | Generally, lower temperatures increase enantioselectivity. icjs.us | Can increase or decrease depending on reaction kinetics. | In some cases, higher temperatures can lead to higher enantioselectivity or reversal of stereochemistry. icjs.us |

| Solvent Polarity | Highly dependent on the specific reaction and catalyst system. researchgate.net | Can significantly impact reaction rates and solubility. researchgate.net | Solvents can alter the interactions between the catalyst and substrate. mdpi.com |

| Catalyst Loading | Can influence enantioselectivity, though often optimized for yield. | Higher loading generally increases reaction rate and yield up to a point. | Lowering catalyst loading is desirable for cost and environmental reasons but may require longer reaction times. thieme-connect.com |

| Ligand Selection | Crucial determinant of enantioselectivity in metal-catalyzed reactions. | Can also affect reaction rate and overall yield. | The ligand's steric and electronic properties create the chiral environment. thieme-connect.com |

Continuous-Flow Reactor Implementations

Continuous-flow chemistry offers a powerful methodology for the synthesis of active pharmaceutical ingredients (APIs) by providing precise control over reaction parameters and enhancing safety and scalability. researchgate.net The implementation of continuous-flow reactors for the synthesis of morpholine derivatives and related carboxylic acids has demonstrated significant advantages over traditional batch processes. organic-chemistry.orgrsc.org

Derivatization Strategies for Advanced Molecular Architectures

This compound serves as a versatile building block for creating more complex molecules through various derivatization strategies. chemimpex.com

The formation of an amide bond is a fundamental transformation in organic chemistry, particularly in peptide synthesis. wikipedia.org A common and effective method involves the use of coupling reagents to activate the carboxylic acid. libretexts.org The combination of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt) is a widely used system for mediating the acylation of amines with carboxylic acids to form amides. fishersci.itluxembourg-bio.compeptide.com

Table 2: Key Reagents in EDC/HOBt Coupling

| Reagent | Function |

|---|---|

| This compound | Carboxylic acid component. |

| Amine Substrate | Nucleophile that forms the amide bond. |

| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Carbodiimide coupling agent that activates the carboxylic acid. fishersci.itpeptide.com |

| HOBt (1-Hydroxybenzotriazole) | Additive that minimizes racemization and side reactions by forming an active ester. luxembourg-bio.compeptide.comnih.gov |

| Base (e.g., DIEA, TEA) | Often added to neutralize the reaction mixture. fishersci.it |

Enamines are versatile synthetic intermediates formed from the reaction of a secondary amine with an aldehyde or a ketone containing an α-hydrogen. wikipedia.orgmasterorganicchemistry.comlibretexts.org The morpholine nitrogen in this compound is a secondary amine, making it capable of forming an enamine.

The formation of an enamine is typically an acid-catalyzed condensation reaction where a molecule of water is eliminated. masterorganicchemistry.comlibretexts.org The resulting enamine is nucleophilic at the α-carbon and can participate in various carbon-carbon bond-forming reactions, such as alkylation and acylation, a process known as the Stork enamine synthesis. masterorganicchemistry.comchemistrysteps.comnrochemistry.com This reactivity allows for the introduction of various substituents at the carbon adjacent to the morpholine nitrogen, providing a pathway to complex molecular architectures. After the desired transformation, the enamine can be hydrolyzed back to the carbonyl compound under acidic conditions. chemistrysteps.com

The carboxylic acid moiety of this compound readily undergoes amide formation with primary and secondary amines. wikipedia.orglibretexts.org This reaction is fundamental to its use in peptide synthesis and the creation of other amide-containing molecules. chemimpex.com

Direct reaction between a carboxylic acid and an amine is generally inefficient due to the formation of a stable ammonium carboxylate salt. wikipedia.orglibretexts.org Therefore, the carboxylic acid must first be "activated". libretexts.org This can be achieved through several methods:

Conversion to Acid Chlorides: Reacting the carboxylic acid with reagents like thionyl chloride (SOCl₂) or oxalyl chloride converts it to a highly reactive acid chloride, which readily reacts with amines. libretexts.orgfishersci.it

Use of Coupling Reagents: As discussed in section 2.3.1, coupling agents like EDC, DCC, or HATU are widely used to facilitate amide bond formation under mild conditions. libretexts.orgfishersci.itnih.gov These reagents generate a highly activated ester intermediate that reacts with the amine. fishersci.it

Beyond amide formation, the carboxylic acid group of this compound can participate in various coupling reactions. Decarboxylative cross-coupling reactions, for example, involve the reaction of a carboxylic acid with an organic halide to form a new carbon-carbon bond, with the concurrent loss of carbon dioxide. wikipedia.org These reactions are often catalyzed by transition metals like palladium. rsc.orglibretexts.org

Additionally, the functional groups on the morpholine ring and the acetic acid side chain can be transformed. For instance, the carboxylic acid can be reduced to an alcohol, or the secondary amine in the morpholine ring can be subjected to various N-alkylation or N-arylation reactions, such as the Buchwald-Hartwig amination. libretexts.org These transformations expand the synthetic utility of this compound, allowing for the creation of a diverse range of derivatives.

The functional groups present in this compound, namely the secondary amine and the carboxylic acid, make it a suitable candidate for bioconjugation. chemimpex.comchemscene.com Bioconjugation is the process of chemically linking two molecules, where at least one is a biomolecule such as a protein or a nucleic acid.

The carboxylic acid can be activated, for example using the EDC/NHS (N-Hydroxysuccinimide) system, to form an active ester that can react with primary amine groups (e.g., lysine (B10760008) residues) on proteins to form stable amide bonds. peptide.com Similarly, the secondary amine of the morpholine ring could potentially be used in bioorthogonal reactions, which are chemical reactions that can occur inside of living systems without interfering with native biochemical processes. wgtn.ac.nz These techniques are crucial for developing targeted therapies, diagnostic agents, and tools for chemical biology research. chemimpex.comwgtn.ac.nz

Investigation of Stereochemical Control and Enantiopurity in S 2 Morpholineacetic Acid Research

Strategies for Achieving High Enantiomeric Excess

Achieving a high enantiomeric excess (e.e.), a measure of the purity of a chiral substance, is a central goal in the synthesis of single-enantiomer compounds. wikipedia.org A high e.e. indicates a successful asymmetric synthesis, where one enantiomer is produced in a much greater amount than the other. wikipedia.orgwikipedia.org Several key strategies are employed to obtain (S)-2-Morpholineacetic acid and related morpholine (B109124) derivatives with high enantiopurity.

Enantioselective Catalysis: This approach uses a chiral catalyst to influence the stereochemical outcome of a reaction, favoring the formation of the desired (S)-enantiomer. wikipedia.org Organocatalysis, for example, has been successfully used for the enantioselective synthesis of C2-functionalized morpholines. nih.gov In one method, 2-chloro alcohols were prepared with high enantioselectivity (80–98% e.e.) and subsequently cyclized to form N-benzyl protected morpholines. nih.gov Similarly, palladium-catalyzed reactions have been developed to produce 2-aryl-2H-chromenes, which can be precursors to other heterocyclic compounds, with high yields and enantioselectivity. rsc.org

Biocatalysis: Enzymes are highly specific chiral catalysts that can be used to achieve excellent enantioselectivity. wikipedia.org Enzyme-catalyzed kinetic resolution is a prominent biocatalytic method. In this process, an enzyme selectively reacts with one enantiomer in a racemic mixture, allowing for the separation of the unreacted, enantiopure substrate from the modified product. For instance, the enzyme-catalyzed kinetic resolution of racemic n-butyl 4-benzylmorpholine-2-carboxylate has been employed as the key step in the synthesis of both (R)- and (S)-N-Boc-morpholine-2-carboxylic acids. researchgate.net This method yielded the desired products with an enantiomeric excess greater than 99%. researchgate.net

Chiral Auxiliaries: This strategy involves temporarily attaching a chiral molecule (the auxiliary) to an achiral substrate. The auxiliary then directs the stereochemical course of a subsequent reaction before being removed, leaving behind an enantiomerically enriched product. This method has been demonstrated in the enantioselective synthesis of α-alkylated acids using quinazolinone derivatives as chiral auxiliaries, achieving enantiomeric excess values ranging from 90-98%. ekb.eg

Chiral Pool Synthesis: This approach utilizes readily available, inexpensive, and enantiomerically pure natural products, such as amino acids or sugars, as starting materials. wikipedia.org These chiral building blocks are then chemically transformed into the desired target molecule, preserving the original stereochemistry. For example, (S)-2-amino-4-oxo-4-(pyridine-2-yl) butanoic acid has been synthesized enantioselectively starting from L-aspartic acid. scielo.br

The effectiveness of these strategies is often quantified by the enantiomeric excess achieved, as detailed in the table below.

| Strategy | Starting Material/Substrate | Product | Enantiomeric Excess (e.e.) |

| Organocatalysis | Various Aldehydes | C2-Functionalized N-Benzyl Morpholines | 75–98% nih.gov |

| Biocatalysis (Kinetic Resolution) | Racemic n-butyl 4-benzylmorpholine-2-carboxylate | (S)-N-Boc-morpholine-2-carboxylic acid | >99% researchgate.net |

| Chiral Auxiliary | Achiral Acid Precursor with Quinazolinone Auxiliary | (S)-2-ethylpentanoic acid | 90-98% ekb.eg |

Impact of Enantiomeric Contamination on Research Data Integrity

The impact of the "wrong" enantiomer is a critical consideration. For example, in a study of a morpholine derivative, Nα-2-thiophenoyl-phenylalanine-2-morpholinoanilide, the R-enantiomer showed activity against mycobacterial strains, whereas the S-enantiomer was found to be inactive. nih.gov Similarly, for the morpholine derivative known as compound 15, which interacts with dopamine (B1211576) receptors, the (R)-enantiomer was found to be twice as potent as the racemic mixture, while the (S)-enantiomer was completely inactive. nih.gov This demonstrates that the presence of the inactive (S)-enantiomer in the racemic mixture effectively dilutes the concentration of the active (R)-enantiomer, leading to an underestimation of its true potency.

The certainty of potency ratios for chiral drugs is limited by the degree of enantiomeric purity. nih.gov Minor enantiomeric contamination can lead to significant errors in the determination of a compound's pharmacological profile. This underscores the necessity of using single-enantiomer compounds with the highest possible purity in research to ensure that the observed biological effects can be confidently attributed to the correct stereoisomer. The quantification of enantiomers is therefore crucial in the development and regulation of pharmaceutical compounds. chromatographyonline.com

| Compound | Active Enantiomer | Inactive/Less Active Enantiomer | Observation |

| Nα-2-thiophenoyl-phenylalanine-2-morpholinoanilide | R-enantiomer | S-enantiomer | The S-enantiomer is inactive against mycobacterial strains. nih.gov |

| Dopamine Receptor Ligand (Compound 15) | (R)-15 | (S)-15 | (R)-15 is twice as potent as the racemate; (S)-15 is inactive. nih.gov |

Advanced Research Applications of S 2 Morpholineacetic Acid

Role in Medicinal Chemistry Research and Drug Candidate Development

The morpholine (B109124) heterocycle is a recognized structural component in numerous bioactive compounds and approved drugs. capes.gov.br The deliberate incorporation of (S)-2-Morpholineacetic acid and its derivatives into molecular design is a strategic approach in medicinal chemistry to develop novel drug candidates.

Building Block for Pharmaceutical Intermediates

This compound serves as a crucial building block in the synthesis of a wide array of pharmaceutical intermediates. capes.gov.brnetascientific.com Its bifunctional nature, possessing both a secondary amine and a carboxylic acid, allows for diverse chemical modifications and the construction of more complex molecular architectures. Researchers utilize this scaffold to create novel compounds that can be further elaborated into potential drug candidates. capes.gov.br The synthesis of diverse substituted morpholines, varying in regiochemistry and stereochemistry, allows for their direct application in fragment screening and the generation of compound libraries for medicinal chemistry. capes.gov.br

Contributions to Bioactive Molecule Synthesis

The synthesis of bioactive molecules often leverages the structural attributes of this compound. capes.gov.brnetascientific.com Its incorporation into a molecule can influence its physicochemical properties, such as solubility and lipophilicity, which are critical for biological activity. netascientific.comchemimpex.com The morpholine moiety is a privileged structure in medicinal chemistry, and its presence in a compound can lead to favorable interactions with biological targets. capes.gov.br

Research in Neurological Disorders and Cancer Therapeutics

The application of this compound and its derivatives extends to research focused on significant diseases.

Neurological Disorders: This compound is a key intermediate in the synthesis of pharmaceuticals targeting neurological disorders. netascientific.comchemimpex.com Research suggests that D-amino acids and their derivatives play a role in the central nervous system, with connections to conditions like Alzheimer's disease and schizophrenia. mdpi.com The unique structure of morpholine-containing compounds is being explored for its potential to modulate neuronal pathways. netascientific.comchemimpex.com

Cancer Therapeutics: In the realm of oncology, morpholine derivatives have demonstrated potential. smolecule.com Preliminary studies indicate that some of these compounds can exhibit cytotoxic effects against various cancer cell lines. smolecule.com For instance, a novel molecule, ERX-41, has shown efficacy in killing a broad spectrum of hard-to-treat cancers, including triple-negative breast cancer, in preclinical studies. utdallas.edu This compound was effective against tumor cells regardless of estrogen receptor status and showed promise against pancreatic and ovarian cancers, as well as glioblastoma. utdallas.edu Another area of research involves inducing ferroptosis, a specific type of cell death, in cancer cells that are resistant to standard treatments. institut-curie.org

A study on the bark extract of Lansium parasiticum identified 4-Morpholineacetic Acid as one of the compounds with the highest concentration. doaj.org Network pharmacology analysis predicted its involvement in key pathways for breast cancer treatment, such as the NF-κB signaling pathway and apoptosis. doaj.org

Enhancing Drug Efficacy and Bioavailability in Research Compounds

A significant challenge in drug development is achieving adequate bioavailability. globalresearchonline.net The unique structure of the morpholine ring in this compound can enhance the solubility and bioavailability of research compounds. netascientific.comchemimpex.com By modifying the physicochemical properties of a lead compound through the incorporation of this moiety, researchers aim to improve its absorption and distribution in biological systems. nih.govmdpi.com Strategies to enhance bioavailability are crucial for translating a promising compound into an effective therapeutic agent. globalresearchonline.netnih.gov

Interactive Data Table: Factors Influencing Drug Bioavailability

| Factor | Description | Relevance to this compound |

| Solubility | The ability of a compound to dissolve in a solvent. Poorly water-soluble drugs often have low bioavailability. nih.govnih.gov | The morpholine moiety can improve the aqueous solubility of a molecule. netascientific.comchemimpex.com |

| Permeability | The ability of a drug to pass through biological membranes. | Structural modifications using this compound can influence a compound's lipophilicity, a key factor in membrane permeability. mdpi.com |

| Metabolic Stability | The resistance of a drug to be broken down by metabolic enzymes. | The morpholine ring is generally stable under various reaction conditions, which can contribute to the overall metabolic stability of a larger molecule. netascientific.comchemimpex.com |

Peptide Synthesis and Complex Peptide Formation in Research

This compound and its protected forms, such as (S)-4-Boc-3-morpholineacetic acid, are valuable tools in peptide synthesis. netascientific.comchemimpex.com In solid-phase peptide synthesis (SPPS), the process involves the sequential addition of amino acids to a growing peptide chain attached to a solid support. nih.govsigmaaldrich.com

The Boc (tert-butyloxycarbonyl) group is a common N-terminal protecting group used in SPPS. wikipedia.org (S)-4-Boc-3-morpholineacetic acid can be used as a protected amino acid, allowing for its selective incorporation into a peptide sequence. chemimpex.comchemimpex.com This is crucial for creating complex peptides with high specificity, as it allows for the selective modification of amino acids. chemimpex.com The stability of this compound under various reaction conditions makes it a reliable component in synthetic pathways. chemimpex.com

Applications in Chemical Biology Studies

The field of chemical biology utilizes chemical tools and techniques to study and manipulate biological systems. This compound and its derivatives have found applications in this area. smolecule.com They can be used in proteomics research to investigate protein interactions and functions. smolecule.com The reactive functional groups of these compounds also allow for bioconjugation, enabling the attachment of probes or other molecules to biomolecules for study. chemimpex.com These chemical tools are instrumental in helping researchers to understand enzyme mechanisms and protein interactions, thereby advancing knowledge of cellular processes. chemimpex.com

Elucidation of Enzyme Mechanisms

The study of enzyme mechanisms is crucial for understanding biological processes and for the development of new therapeutic agents. This compound and its derivatives can serve as molecular probes to investigate the intricate workings of enzymes.

General acid catalysis is a fundamental process in many enzymatic reactions, where a proton is transferred to facilitate the reaction. numberanalytics.com Enzymes employ this mechanism to lower the activation energy of reactions, thereby increasing their rates. numberanalytics.com The morpholine moiety of this compound, with its potential for protonation and its specific stereochemistry, can be incorporated into larger molecules designed to interact with enzyme active sites. By studying how these synthetic molecules inhibit or modulate enzyme activity, researchers can gain insights into the enzyme's catalytic mechanism.

The reactive functional groups of molecules like (S)-4-Boc-3-morpholineacetic acid allow for their attachment to other biomolecules, a process known as bioconjugation. netascientific.com This technique is vital for studying enzyme mechanisms and protein interactions, thereby advancing knowledge of cellular processes. netascientific.com

Protein Interaction Research

Understanding how proteins interact with each other and with smaller molecules is a cornerstone of modern drug discovery and molecular biology. This compound can be utilized in the synthesis of compounds designed to probe or disrupt these interactions.

The unique three-dimensional structure of this chiral compound can be exploited to create molecules that mimic or block the binding of natural ligands to proteins. These studies help in mapping the binding sites and understanding the forces that govern molecular recognition. The reactive functional groups on derivatives of this compound facilitate their use in bioconjugation, which is essential for studying protein interactions. netascientific.com

Advanced techniques such as mass photometry allow for the quantitative analysis of protein-protein interactions at the single-molecule level. refeyn.com This method can determine the stoichiometry of protein complexes and their dissociation constants, providing a comprehensive view of protein behaviors. refeyn.com The insights gained from such studies, potentially involving molecules derived from this compound, are invaluable for designing new drugs and diagnostic tools.

Exploration in Advanced Materials Research

The field of advanced materials seeks to create novel materials with unique properties and functionalities. This compound and its derivatives are being explored for their potential contributions to this area.

The development of soft and stretchable electronics, for instance, relies on innovations in materials science to integrate electronic devices with non-planar surfaces. nih.gov The incorporation of chiral molecules like this compound into polymer backbones or as functional additives could lead to materials with interesting optical, electronic, or self-assembling properties.

Derivatization for Material Science Applications

Derivatization of this compound allows for the tailoring of its properties for specific applications in material science. By modifying its structure, researchers can influence its solubility, reactivity, and intermolecular interactions.

For example, the morpholine ring can enhance solubility and bioavailability, making its derivatives suitable for applications in medicinal chemistry. chemimpex.com In material science, these properties could be harnessed to create new polymers or functional coatings. The ability to introduce various functional groups onto the this compound scaffold opens up possibilities for creating a wide range of new materials with tailored characteristics.

Chiral Auxiliary Roles in Asymmetric Synthesis

Asymmetric synthesis is a critical area of chemistry focused on the selective production of a single enantiomer of a chiral molecule. wikipedia.org Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to control the stereochemical outcome of a reaction. wikipedia.org

This compound, being a chiral molecule itself, has the potential to be used as or converted into a chiral auxiliary. A good chiral auxiliary should be readily available, easy to attach and remove, and provide high levels of stereochemical control. york.ac.uk These auxiliaries bias the stereoselectivity of reactions, and after their role is fulfilled, they can often be recovered and reused. wikipedia.org

The development of chiral auxiliaries has been instrumental in the synthesis of complex, biologically active compounds. nih.gov For instance, Evans' oxazolidinones and Corey's chiral auxiliaries have seen widespread use in academic and industrial research. nih.govresearchgate.net While direct use of this compound as a common chiral auxiliary is not extensively documented in the provided search results, its chiral nature and functional groups make it a candidate for development into such a tool.

Ligand Design for Asymmetric Catalysis

Asymmetric catalysis, which utilizes chiral catalysts to produce enantiomerically enriched products, is a powerful tool in modern chemistry. nih.gov The design of chiral ligands is central to the success of this field. nih.gov These ligands coordinate to a metal center, creating a chiral environment that directs the stereochemical course of the reaction. nih.gov

This compound can serve as a scaffold for the synthesis of novel chiral ligands. By modifying its structure, for example, by introducing phosphine (B1218219) or other coordinating groups, it is possible to create new ligands for asymmetric catalysis. The development of new classes of chiral ligands is in high demand to expand the scope and efficiency of asymmetric reactions. rsc.org

The concept of C2 symmetry has been a successful design principle for many chiral ligands, although efficient non-symmetrical ligands have also been developed. nih.gov The modular nature of ligands, allowing for easy modification and tuning, is a key advantage. nih.gov The structural and electronic properties of ligands derived from this compound could be fine-tuned to achieve high enantioselectivity in a variety of metal-catalyzed reactions.

Molecular Mechanisms and Biological Activity Studies of S 2 Morpholineacetic Acid and Its Derivatives

Investigation of Ligand-Receptor/Enzyme Interactions

The study of ligand-receptor and ligand-enzyme interactions is fundamental to understanding the pharmacological effects of a compound. These interactions are governed by the physicochemical properties of the ligand and the binding site on the protein. The analysis of structure-activity relationships (SAR) can provide deep insights into the mechanisms underlying the signaling pathway of a molecule. mdpi.com Computational methods such as molecular docking and molecular dynamics (MD) simulations are powerful tools for predicting the binding modes, stability, and interaction energies between a ligand, like a morpholine (B109124) derivative, and its target receptor or enzyme. rsc.orgopenmedicinalchemistryjournal.com These simulations can reveal crucial interactions, such as hydrogen bonds and non-polar interactions, that stabilize the ligand-receptor complex and are associated with the binding profiles of the compound. researchgate.net

The morpholine ring is considered a "privileged pharmacophore" in medicinal chemistry partly because of its ability to engage in molecular interactions with target proteins. tandfonline.com The polar nature of the morpholine ring, containing both a nitrogen and an oxygen atom, enhances its capacity to form electrostatic and hydrogen bond interactions with amino acid residues in the active sites of enzymes or the binding pockets of receptors. rsc.orgresearchgate.net This ability to improve binding affinity and specificity makes morpholine derivatives effective modulators of biological targets. researchgate.net Furthermore, the electron-deficient nature of the morpholine ring allows it to participate in hydrophobic interactions. rsc.org The binding of a ligand to a receptor can induce conformational changes in the protein, which in turn triggers a biological response. nih.gov In drug discovery, nucleic acid architectures are sometimes used to present multivalent ligands, which can significantly enhance binding affinity compared to monovalent interactions, demonstrating the importance of spatial arrangement and scaffold flexibility in ligand design. nih.gov

Proposed Mechanisms of Biological Activity

The biological effects of (S)-2-Morpholineacetic acid and its derivatives are exerted through several molecular mechanisms, which are detailed in the following subsections.

Enzyme inhibition is a primary mechanism through which many therapeutic agents exert their effects. An enzyme inhibitor is a molecule that binds to an enzyme and blocks its activity. nih.gov This inhibition can be reversible or irreversible. Reversible inhibitors bind non-covalently and can be classified based on their mechanism. nih.gov

Competitive Inhibition : The inhibitor competes with the substrate for the same active site on the enzyme. This type of inhibition increases the apparent Michaelis constant (Km) but does not change the maximum velocity (Vmax) of the reaction.

Non-competitive Inhibition : The inhibitor binds to an allosteric site (a site other than the active site) on the enzyme, causing a conformational change that reduces the enzyme's efficiency. In this case, Vmax is decreased, but Km remains unchanged.

Uncompetitive Inhibition : The inhibitor binds only to the enzyme-substrate (ES) complex, which also leads to a decrease in Vmax and a decrease in Km. nih.gov

Morpholine derivatives have proven to be highly effective enzyme inhibitors. researchgate.net Their structural stability and stereochemical features allow them to fit precisely into the substrate-binding pockets of various enzymes, blocking the catalytic activity. researchgate.net For instance, certain morpholine-based thiazole (B1198619) derivatives have been identified as competitive inhibitors of carbonic anhydrase-II, a mechanism confirmed through kinetic studies showing an increased Km while Vmax remained constant. openmedicinalchemistryjournal.com

Some morpholine derivatives exert their biological effects by disrupting the integrity of cellular membranes. This mechanism is particularly relevant for antimicrobial and antifungal agents. tandfonline.com The disruption can occur through direct interaction with membrane components or by interfering with the synthesis of essential membrane constituents. tandfonline.com

For example, the morpholine core is associated with antibacterial activity by breaking down the integrity of the pathogen's membrane. tandfonline.com Amphipathic antimicrobial compounds can interact with the lipid components of bacterial membranes, compromising their structure and function. tandfonline.com In fungi, a key mechanism involves the inhibition of enzymes essential for the biosynthesis of ergosterol (B1671047), a critical component of the fungal cell membrane. Morpholine antifungals, such as fenpropimorph, inhibit two enzymes in this pathway: sterol Δ14 reductase and sterol Δ7-Δ8 isomerase. This inhibition leads to the depletion of ergosterol and the accumulation of toxic sterol precursors within the membrane, ultimately disrupting its structure and function.

Additionally, some morpholine-substituted compounds have been observed to induce apoptosis (programmed cell death) by causing a decrease in the mitochondrial membrane potential, indicating an interaction with intracellular membranes. The ability of the morpholine moiety to enhance properties like lipophilicity and membrane permeability can facilitate the compound's uptake through membranes to reach its intracellular target. rsc.org

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a crucial role in cell proliferation and signaling. Its dysregulation is implicated in various cancers, making it a key therapeutic target. Several derivatives containing a morpholine ring have been developed as potent inhibitors of EGFR tyrosine kinase.

These inhibitors typically function by competing with adenosine (B11128) triphosphate (ATP) for its binding site within the kinase domain of the receptor. This binding prevents the autophosphorylation of EGFR, thereby blocking downstream signaling pathways that lead to cell growth and survival. A number of morpholine-fused quinazoline (B50416) and pyrimidine (B1678525) derivatives have demonstrated significant inhibitory activity against both wild-type and mutant forms of EGFR. For instance, substituting a molecule with a morpholine ring can confer dual inhibitory activity against related kinases. openmedicinalchemistryjournal.com The development of these inhibitors often involves extensive structure-activity relationship (SAR) studies to optimize potency and selectivity. In some cases, replacing a piperazine (B1678402) group with a morpholine led to less potent inhibitors, highlighting the nuanced role of the morpholine structure in specific molecular contexts.

Below is a table of representative morpholine-containing derivatives and their inhibitory activity against EGFR.

| Compound ID | Target | IC50 (nM) | Source |

| Compound a8 | EGFRwt | 53.1 | |

| Compound 29 | EGFRwt | 53.1 | |

| Compound 5 | EGFR | 1 | |

| Compound 8 | EGFRwt | 0.8 | |

| Compound 8 | EGFRT790M/L858R | 2.7 | |

| Compound 24 | EGFR | 9.2 | |

| Compound 13f | HER2 | More potent than Lapatinib |

This table is for illustrative purposes and includes data for various morpholine derivatives as reported in the cited literature.

The γ-aminobutyric acid (GABA) system is the primary inhibitory neurotransmitter system in the central nervous system, and the GABA_B receptor is a key therapeutic target. Morpholine-2-acetic acid derivatives have been identified as a structurally novel class of GABA_B receptor antagonists. rsc.org

These compounds act by competing with the endogenous ligand GABA at its binding site on the GABA_B receptor. For example, in rat neocortical slices, the agonist baclofen (B1667701) causes a depression of spontaneous discharges, an effect that is reversibly antagonized by morpholin-2-yl-phosphinic and morpholino-2-acetic acid derivatives. rsc.org The antagonist activity of these compounds can be quantified using parameters like pA2 values or by measuring their ability to block the effects of agonists in binding assays (IC50) or functional assays (EC50). rsc.org Notably, (2S)-(+)-5,5-Dimethyl-2-morpholineacetic acid (SCH 50911) is a selective and competitive GABA_B antagonist. researchgate.net

The table below summarizes the activity of several morpholine derivatives as GABA_B receptor antagonists.

| Compound ID | Assay / Effect | Potency | Source |

| SCH 50911 | GABA_B Binding | IC50 = 1.1 µM | researchgate.net |

| Sch 54679 | Antagonism of Baclofen | pA2 = 5.8 | |

| Sch 54679 | [3H]GABA Release | EC50 = 3 µM | |

| Sch 51324 | Antagonism of Baclofen | pA2 = 5.4 | |

| Sch 51324 | [3H]GABA Release | EC50 = 7 µM | |

| CGP 76290A | [3H]CGP 27492 Binding | IC50 = 1.85 nM | rsc.org |

| CGP 71982 | [3H]GABA Release | EC150 = 2.5 nM | rsc.org |

This table presents data for various morpholine derivatives as reported in the cited literature.

EGFR Tyrosine Kinase Activity Inhibition (in related compounds)

Structure-Activity Relationship (SAR) Studies of Morpholine Derivatives

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of a chemical scaffold. The morpholine ring is a versatile and privileged motif in medicinal chemistry due to its wide range of pharmacological activities and its ability to favorably influence the pharmacokinetic properties of a molecule. tandfonline.com SAR studies on morpholine derivatives aim to reveal the active pharmacophores and guide rational structural modifications to enhance potency, selectivity, and metabolic stability. tandfonline.com

Specific SAR insights from studies on morpholine derivatives include:

EGFR Inhibition : In the development of quinazoline-based EGFR inhibitors, the nature and position of substituents on the morpholine ring and the main scaffold are critical. For instance, in one series of compounds, replacing a piperazine ring with a morpholine resulted in decreased inhibitory potency. However, in another series of isoquinoline-tethered derivatives, a morpholino terminal group exhibited greater potency against HER2/EGFR than piperidine (B6355638) or pyrrolidine (B122466) derivatives, suggesting the importance of the terminal heteroatoms for strong target binding.

GABA_B Receptor Antagonism : For morpholin-2-yl-phosphinic acid derivatives, SAR studies revealed a clear order of potency based on substitutions. The compound CGP 76290A showed significantly higher potency in binding assays compared to its enantiomer and other related structures. rsc.org Similarly, for morpholino-2-acetic acid derivatives, Sch 54679 was found to be 2.3 times more potent than Sch 51324 in increasing GABA release, indicating that subtle structural changes significantly impact biological activity.

General Antimicrobial/Anticancer Activity : The addition of electron-withdrawing groups, such as trifluoromethyl groups, to morpholine-substituted scaffolds has been shown to enhance cytotoxic activity against cancer cell lines. rsc.org This is thought to enhance lipophilicity and electronic interactions, facilitating better penetration of bacterial or cancer cell membranes and improving target binding. tandfonline.com

These studies provide a necessary knowledge base for medicinal chemists to make strategic structural changes in the design of new and more effective morpholine-based therapeutic agents. tandfonline.com

Spectroscopic and Chromatographic Characterization in Academic Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the molecular structure and connectivity of atoms. weebly.com For (S)-2-Morpholineacetic acid, ¹H and ¹³C NMR are utilized to confirm the presence and arrangement of its constituent atoms.

In ¹H NMR, the chemical shifts and coupling patterns of the protons provide a fingerprint of the molecule. The protons on the morpholine (B109124) ring and the acetic acid moiety exhibit characteristic signals. Protons on carbons adjacent to the oxygen and nitrogen atoms of the morpholine ring will appear at different chemical shifts due to the varying electron-withdrawing effects of these heteroatoms. The proton on the chiral center (the α-carbon of the acetic acid group) is of particular interest, and its coupling to neighboring protons can confirm the connectivity. Exchangeable protons, such as the carboxylic acid proton and the N-H proton of the morpholine ring, may appear as broad signals and their chemical shifts can be highly dependent on the solvent, concentration, and temperature. acdlabs.com

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. bhu.ac.in Each unique carbon atom in this compound will produce a distinct signal, and their chemical shifts are indicative of their chemical environment (e.g., attachment to oxygen or nitrogen). Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can further distinguish between CH, CH₂, and CH₃ groups, aiding in the complete assignment of the carbon signals. bhu.ac.in Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are often employed to establish the connectivity between protons and carbons, respectively, providing unambiguous structural confirmation. weebly.com

Table 1: Representative NMR Data for this compound

| Technique | Key Observations | Interpretation |

| ¹H NMR | Characteristic signals for morpholine ring protons and acetic acid moiety. | Confirms the basic molecular framework. |

| Coupling patterns between adjacent protons. | Establishes the connectivity of the proton network. | |

| Broad signals for -COOH and -NH protons. acdlabs.com | Identifies exchangeable protons. | |

| ¹³C NMR | Distinct signals for each carbon atom. | Confirms the carbon skeleton. |

| DEPT | Differentiation of CH, CH₂, and CH₃ groups. bhu.ac.in | Aids in the assignment of carbon signals. |

| 2D NMR (COSY, HSQC) | Correlation peaks between protons and/or carbons. weebly.com | Provides definitive structural elucidation. |

High-Resolution Mass Spectrometry (HRMS) for Molecular Ion Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for accurately determining the molecular weight of a compound and confirming its elemental composition. chemguide.co.ukuni-saarland.de When a molecule is introduced into the mass spectrometer, it is ionized, most commonly forming a molecular ion (M+). chemguide.co.uk The mass-to-charge ratio (m/z) of this ion is measured with high precision.

For this compound (C₆H₁₁NO₃), the theoretical exact mass can be calculated using the precise masses of its constituent isotopes. savemyexams.com HRMS analysis will yield an experimental m/z value for the molecular ion that is very close to this theoretical value, typically within a few parts per million (ppm). lcms.cz This high accuracy allows for the unambiguous confirmation of the molecular formula, distinguishing it from other compounds that may have the same nominal mass. savemyexams.com This technique provides a high degree of confidence in the identity of the synthesized or isolated compound. lcms.cz

Table 2: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value | Significance |

| Molecular Formula | C₆H₁₁NO₃ | The elemental composition of the compound. |

| Theoretical Exact Mass | Calculated based on precise isotopic masses. | The predicted mass of the molecular ion. |

| Observed m/z | Measured by the HRMS instrument. | The experimental mass of the molecular ion. |

| Mass Accuracy (ppm) | Typically < 5 ppm. lcms.cz | A small difference between the theoretical and observed mass confirms the molecular formula with high confidence. |

Chromatographic Methods for Purity Assessment and Enantioseparation

Chromatographic techniques are fundamental for assessing the purity of chemical compounds and for separating enantiomers.

High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Detection

High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique to determine the purity of a substance and to detect any impurities. torontech.com In a typical HPLC analysis of this compound, the compound is dissolved in a suitable solvent and injected into the HPLC system. The sample is then passed through a column packed with a stationary phase, and a liquid mobile phase carries the components through the column at different rates based on their chemical and physical interactions with the stationary phase. torontech.com

A detector, often a UV-Vis detector, measures the absorbance of the eluting components at a specific wavelength. torontech.com A pure sample of this compound will ideally show a single, sharp peak in the resulting chromatogram. The presence of additional peaks indicates the presence of impurities. nih.gov By comparing the retention time of the main peak with that of a known standard, the identity of the compound can be confirmed. The area of each peak is proportional to the concentration of the corresponding component, allowing for the quantification of impurities. nih.gov Method validation, including linearity, accuracy, and precision, is crucial to ensure the reliability of the results. nih.gov

Table 3: HPLC Purity Assessment of this compound

| Parameter | Description | Purpose |

| Stationary Phase | Typically a C8 or C18 reversed-phase column. nih.gov | Separates components based on polarity. |

| Mobile Phase | A mixture of aqueous buffer and organic solvent (e.g., acetonitrile, methanol). nih.gov | Elutes the components through the column. |

| Detection | UV-Vis detector set at an appropriate wavelength. torontech.com | Detects and quantifies the separated components. |

| Purity Assessment | Based on the relative area of the main peak compared to any impurity peaks. nih.gov | Determines the percentage purity of the sample. |

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity

Since this compound is a chiral compound, it is essential to determine its enantiomeric purity, which is the measure of the excess of one enantiomer over the other. Chiral HPLC is the most common method for this purpose. yakhak.org This technique utilizes a chiral stationary phase (CSP) that can interact differently with the two enantiomers.

The separation is based on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the CSP, leading to different retention times for the (S) and (R) enantiomers. Polysaccharide-based CSPs are frequently used for the enantiomeric resolution of various chiral compounds. yakhak.org The resulting chromatogram will show two separate peaks for the two enantiomers if a racemic mixture is analyzed. For a sample of this compound, the presence of a small peak corresponding to the (R)-enantiomer would indicate enantiomeric impurity. The enantiomeric excess (% ee) can be calculated from the areas of the two peaks.

Chiral Supercritical Fluid Chromatography (SFC) for Enantiopurity Validation

Chiral Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to chiral HPLC for enantioseparation. chromatographyonline.com SFC uses a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase. nih.gov The low viscosity and high diffusivity of supercritical fluids allow for faster separations and higher efficiency compared to HPLC. chromatographyonline.com

Similar to chiral HPLC, chiral SFC employs a chiral stationary phase to achieve enantiomeric separation. europeanpharmaceuticalreview.com The technique has been shown to be effective for the enantioseparation of a wide range of chiral compounds, including pharmaceuticals. afmps.bechromatographyonline.com For this compound, chiral SFC can provide a rapid and efficient method to validate its enantiomeric purity, often with complementary selectivity to chiral HPLC. chromatographyonline.com

Table 4: Chiral Chromatography for Enantiomeric Purity of this compound

| Technique | Principle | Key Advantage |

| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. | Widely established and versatile. cat-online.comnih.gov |

| Chiral SFC | Separation using a supercritical fluid mobile phase and a chiral stationary phase. europeanpharmaceuticalreview.com | Faster analysis times and reduced solvent consumption compared to HPLC. chromatographyonline.comnih.gov |

Circular Dichroism (CD) Spectroscopy for Enantiopurity Validation

Circular Dichroism (CD) spectroscopy is a chiroptical technique that measures the differential absorption of left- and right-circularly polarized light by chiral molecules. photophysics.comnih.gov This technique provides information about the stereochemistry of a molecule. nih.gov

Enantiomers, being non-superimposable mirror images, will produce CD spectra that are equal in magnitude but opposite in sign. photophysics.comnih.gov A pure sample of this compound will exhibit a specific CD spectrum. The presence of its enantiomer, (R)-2-Morpholineacetic acid, will lead to a decrease in the magnitude of the CD signal. A racemic mixture (a 50:50 mixture of both enantiomers) will be CD-inactive, showing no signal. chromatographytoday.com Therefore, CD spectroscopy can be used as a qualitative and quantitative tool to validate the enantiomeric purity of this compound by comparing the measured spectrum to that of a known enantiomerically pure standard. nih.govbiorxiv.org

Table 5: Circular Dichroism Spectroscopy for Enantiopurity Validation

| Enantiomeric Composition | Expected CD Signal |

| Pure (S)-enantiomer | A specific negative or positive spectrum. nih.gov |

| Pure (R)-enantiomer | A mirror-image spectrum to the (S)-enantiomer. nih.gov |

| Racemic Mixture | No CD signal. chromatographytoday.com |

| Enantiomerically Enriched Sample | A CD signal with a magnitude proportional to the enantiomeric excess. nih.gov |

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful analytical technique utilized in academic research to identify the functional groups present within a molecule. By analyzing the absorption of infrared radiation at specific wavenumbers, a characteristic spectrum is produced that acts as a molecular "fingerprint." oregonstate.edu For the compound this compound, FTIR spectroscopy is instrumental in confirming its structural integrity by identifying the key functional groups: a carboxylic acid, a secondary amine, and the morpholine ring system.

The molecular structure of this compound contains several distinct bonds that give rise to characteristic absorption bands in an FTIR spectrum. The primary functional groups and their expected vibrational frequencies are detailed below.

Carboxylic Acid Group: The carboxylic acid moiety is defined by two main absorption features:

O-H Stretch: A very broad and strong absorption band is expected in the region of 3300 cm⁻¹ to 2500 cm⁻¹, which is characteristic of the hydrogen-bonded hydroxyl group in a carboxylic acid. uobabylon.edu.iqwpmucdn.com This broadness is a hallmark feature resulting from strong hydrogen bonding. uobabylon.edu.iq

C=O Stretch: A sharp, intense peak corresponding to the carbonyl stretch is anticipated around 1710 cm⁻¹. uobabylon.edu.iq The exact position can be influenced by molecular structure and hydrogen bonding. uobabylon.edu.iq

Secondary Amine and Morpholine Ring: The morpholine component of the molecule includes a secondary amine and various C-H, C-O, and C-N bonds.

N-H Stretch: As a secondary amine, a single, medium-intensity absorption peak is expected in the 3350-3310 cm⁻¹ range. openstax.orginstanano.com This peak is typically sharper than the O-H band of an alcohol. openstax.org

C-H Stretch: Absorptions corresponding to the C-H stretching vibrations of the methylene (B1212753) (CH₂) groups on the morpholine ring are expected in the 3000-2840 cm⁻¹ region. instanano.comresearchgate.net

C-O Stretch: The ether linkage within the morpholine ring will produce a strong C-O stretching band, typically found between 1320 cm⁻¹ and 1000 cm⁻¹. orgchemboulder.com

C-N Stretch: The C-N stretching vibrations of the aliphatic amine are expected to appear in the 1250-1020 cm⁻¹ range. orgchemboulder.com

The following table summarizes the anticipated FTIR absorption bands for this compound based on established spectroscopic data for its constituent functional groups. instanano.comorgchemboulder.comlibretexts.orgscribd.com

| Wavenumber Range (cm⁻¹) | Functional Group | Bond Vibration | Intensity | Appearance |

| 3350 - 3310 | Secondary Amine | N-H Stretch | Medium | Single Peak, Sharp |

| 3300 - 2500 | Carboxylic Acid | O-H Stretch | Strong | Very Broad |

| 3000 - 2840 | Alkane (Ring) | C-H Stretch | Medium | Multiple Peaks |

| 1715 - 1690 | Carboxylic Acid | C=O Stretch | Strong | Sharp |

| 1470 - 1450 | Alkane (Ring) | C-H Bend | Medium | |

| 1320 - 1000 | Ether (Ring) | C-O Stretch | Strong | |

| 1250 - 1020 | Aliphatic Amine | C-N Stretch | Medium |

Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies on Reaction Pathways and Bond Activation

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is instrumental in predicting molecular geometries, reaction energies, and activation barriers, thereby clarifying reaction mechanisms and sites of reactivity.

Detailed DFT studies on the fundamental morpholine (B109124) ring system have provided key data on its energetic and reactive properties. acs.org Calculations have been used to determine bond dissociation enthalpies (BDEs), which indicate the energy required to break a specific bond. These values are crucial for predicting which bonds within a molecule are most likely to participate in a reaction. For the morpholine ring, DFT calculations have elucidated the relative strengths of the C-H and N-H bonds. acs.org This information suggests that functionalization or bond activation is likely to occur at specific sites. For instance, the N-H bond is a common site for reactions, but C-H bonds adjacent to the ring oxygen or nitrogen also exhibit distinct reactivities. acs.org

Table 1: Representative Bond Dissociation Enthalpies (BDE) for Morpholine (DFT Calculated)

| Bond Type | Calculated BDE (kJ/mol) | Implication for (S)-2-Morpholineacetic acid |

|---|---|---|

| N-H | 388.9 | The secondary amine is a potential site for substitution or oxidation reactions. |

| C-H (axial, adjacent to N) | 400.7 | These C-H bonds are relatively strong but can be activated by appropriate catalysts. |

| C-H (equatorial, adjacent to N) | 410.6 | Equatorial C-H bonds are typically stronger than their axial counterparts. |

| C-H (axial, adjacent to O) | 402.0 | The presence of the ether oxygen influences the strength of adjacent C-H bonds. |

| C-H (equatorial, adjacent to O) | 411.2 | Similar to the bonds near nitrogen, these are strong but potential reaction sites. |

Source: Data modeled after findings for the parent morpholine ring. acs.org

Molecular Docking and Affinity Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to predict the binding affinity and mode of interaction between a small molecule (ligand), such as this compound, and a macromolecular target, typically a protein.

While specific docking studies for this compound are not prominent, research on closely related morpholine-containing compounds provides significant insights. For example, a series of morpholine-substituted tetrahydroquinoline derivatives were designed and evaluated as potential inhibitors of the mTOR protein, a key target in cancer therapy. mdpi.com Computational docking studies predicted that these compounds could fit snugly into the mTOR active site, forming strong binding interactions. The predicted binding affinity, often expressed as a docking score, correlated with the experimentally observed inhibitory activity. mdpi.com

Molecular dynamics (MD) simulations often follow docking to assess the stability of the predicted ligand-protein complex over time. For the mTOR inhibitors, MD simulations confirmed that the most potent compounds formed stable and favorable interactions within the protein's binding pocket over a 100-nanosecond period. mdpi.com

In another example, computational analyses of an extract from Lansium parasiticum identified 4-Morpholineacetic acid as a key component. researchgate.netmarquette.edu In silico validation through molecular docking predicted that this related compound could bind to several cancer-related protein targets, including BCL2, BAX, and STAT3. researchgate.net The docking results, summarized by binding affinity values, suggested a potential mechanism for the extract's observed anti-cancer effects.

Table 2: Example Molecular Docking Data for Morpholine Derivatives Against a Protein Target

| Compound Moiety | Protein Target | Binding Affinity (kcal/mol) | Key Predicted Interactions |

|---|---|---|---|

| Morpholine-Tetrahydroquinoline | mTOR | -9.5 to -11.2 | Hydrogen bonds with key residues (e.g., ASP2195), hydrophobic interactions. mdpi.com |

| 4-Morpholineacetic acid | BCL2 | -5.8 | Interactions with the protein's hydrophobic groove. researchgate.net |

| 4-Morpholineacetic acid | BAX | -5.5 | Hydrogen bonding and van der Waals forces with active site residues. researchgate.net |

| 4-Morpholineacetic acid | STAT3 | -6.0 | Potential interactions with the SH2 domain. researchgate.net |

Source: Data modeled after findings for morpholine derivatives and the related isomer 4-Morpholineacetic acid. mdpi.comresearchgate.net

Network Pharmacology and Mechanistic Prediction

This approach has been applied to understand the therapeutic potential of plant extracts containing morpholine derivatives, such as 4-Morpholineacetic acid. researchgate.netmarquette.edu The process involves several computational steps:

Compound-Target Prediction: Identifying potential protein targets for the active compounds using databases that link chemical structures to biological targets.

Disease-Gene Association: Collecting known genes associated with a specific disease (e.g., colon or breast cancer) from genetic databases.

Network Construction: Building an interaction network that connects the compounds to their predicted protein targets and those targets to the disease-associated genes.

Pathway Analysis: Analyzing the network to identify key biological pathways that are significantly affected by the compounds.

For 4-Morpholineacetic acid and other compounds in the Lansium parasiticum extract, network pharmacology analysis predicted involvement in critical cancer-related pathways, such as the EGFR tyrosine kinase resistance pathway, the NF-κB signaling pathway, and apoptosis (programmed cell death). researchgate.netmarquette.edu

Table 3: Predicted Targets and Pathways for 4-Morpholineacetic acid via Network Pharmacology

| Predicted Protein Target | Associated Gene | Implicated Biological Pathway | Predicted Role in Cancer |

|---|---|---|---|

| B-cell lymphoma 2 | BCL2 | Apoptosis (hsa04210) | Inhibition of apoptosis |

| Bcl-2-associated X protein | BAX | Apoptosis (hsa04210) | Promotion of apoptosis |

| Signal transducer and activator of transcription 3 | STAT3 | EGFR Tyrosine Kinase Inhibitor Resistance (hsa01521) | Cell proliferation, survival |

| Nuclear factor kappa B subunit 1 | NFKB1 | NF-κB signaling pathway (hsa04064) | Inflammation, cell survival |

| Tumor necrosis factor | TNF | NF-κB signaling pathway (hsa04064) | Inflammation, apoptosis |

Source: Data derived from network pharmacology studies on extracts containing 4-Morpholineacetic acid. researchgate.netmarquette.edu

In Silico Validation of Biological Activities

In silico validation refers to the use of computational methods to support or predict the biological activity of a compound. The techniques described above—DFT, molecular docking, and network pharmacology—are all integral components of this validation process.

The results from these computational studies serve as a powerful preliminary screen. For instance, the in silico validation of compounds from the Lansium parasiticum bark extract supported the hypothesis that its components, including 4-Morpholineacetic acid, could act as anti-cancer agents. researchgate.net The molecular docking results provided a structural basis for this activity by showing favorable binding to known cancer targets, while the network pharmacology analysis elucidated the potential molecular mechanisms through which these compounds might exert their effects. researchgate.netmarquette.edu

Similarly, the computational investigation of morpholine-substituted tetrahydroquinolines as mTOR inhibitors was a critical validation step. mdpi.com The strong predicted binding affinities from docking and the stable dynamics from MD simulations provided a compelling rationale to proceed with the chemical synthesis and in vitro testing of these compounds. The subsequent experimental results, which showed potent anti-cancer activity, validated the initial in silico predictions. mdpi.com These examples underscore how computational investigations provide a crucial layer of validation that can accelerate the discovery and development of new therapeutic agents based on the this compound scaffold.

Future Perspectives and Emerging Research Avenues

Development of Novel Enantioselective Synthetic Methodologies

The demand for enantiomerically pure (S)-2-Morpholineacetic acid and its derivatives drives the development of more efficient and selective synthetic strategies. Key future directions include:

Advanced Catalysis: A significant push is toward the use of novel catalytic systems. numberanalytics.com Asymmetric catalysis, employing chiral transition metal complexes and ligands, is a powerful tool for achieving high stereoselectivity. numberanalytics.commdpi.com Emerging fields like biocatalysis, which uses enzymes, and organocatalysis offer greener and more efficient alternatives to traditional methods. numberanalytics.commdpi.com The use of immobilized enzymes, for instance, could facilitate continuous flow processes, making the synthesis more scalable and cost-effective. researchgate.net

Atom Economy: Researchers are exploring synthetic routes that are more atom-economical, such as asymmetric C-H functionalization. mdpi.com This approach aims to reduce the number of synthetic steps and minimize waste, contributing to more sustainable chemical manufacturing.

Systematic Diversity: A recent approach involves the concept of systematic chemical diversity (SCD). This strategy guides the expansion of saturated scaffolds like morpholine (B109124) by systematically varying regiochemistry and stereochemistry. capes.gov.brnih.gov This allows for the creation of diverse libraries of C-functionalized morpholine derivatives for applications in fragment screening and medicinal chemistry. capes.gov.brnih.gov

Exploration of New Therapeutic Applications for Derivatives

The inherent structural features of the morpholine ring make it a "privileged structure" in medicinal chemistry, meaning it is frequently found in bioactive compounds. capes.gov.brresearchgate.net Derivatives of this compound are being investigated for a wide array of new therapeutic uses:

Neurological Disorders: Derivatives of this compound have been investigated for their potential in treating neurological and psychiatric disorders. For example, certain derivatives act as antagonists or modulators of GABA receptors, which are implicated in conditions like anxiety. researchgate.netnih.govresearchgate.net

Cancer: The morpholine moiety is a common feature in the design of new anticancer agents. mdpi.com Research is focused on creating derivatives that can act as inhibitors of key cellular targets like mTOR, a protein involved in cell growth and proliferation. mdpi.com

Infectious Diseases: The development of novel antibiotics is another active area of research. By modifying the morpholine scaffold, scientists aim to create compounds that can overcome bacterial resistance. researchgate.net

Other Therapeutic Areas: The versatility of the morpholine scaffold allows for its incorporation into molecules targeting a wide range of diseases, including inflammatory conditions and viral infections. researchgate.netnih.gov

Advanced Mechanistic Elucidation via Integrated Experimental and Computational Approaches

A detailed understanding of how this compound derivatives interact with their biological targets is essential for designing more effective drugs. Future research will increasingly combine experimental and computational methods:

Structural Biology: Techniques like X-ray crystallography and cryo-electron microscopy will continue to provide high-resolution images of how these compounds bind to proteins. This information is crucial for understanding their mechanism of action.

Computational Modeling: Advanced computational methods, such as density functional theory (DFT) and molecular dynamics (MD) simulations, are being used to model and predict molecular interactions. researchgate.netnih.gov These computational studies can help to explain the stability of protein-ligand complexes and guide the design of new derivatives with improved binding affinity. mdpi.comnih.gov

Integrated Approaches: The synergy between experimental data and computational modeling allows for a more comprehensive understanding of the structure-activity relationships (SAR). mdpi.comnih.gov This integrated approach helps to elucidate the precise mechanisms of action and predict potential off-target effects. tdl.org

Integration into Complex Biologically Active Scaffolds

This compound is not only used to create simple derivatives but also serves as a chiral building block for the synthesis of more complex molecules. capes.gov.brnih.gov

Natural Product Synthesis: The defined stereochemistry of this compound makes it a valuable starting material in the total synthesis of complex natural products and their analogs.